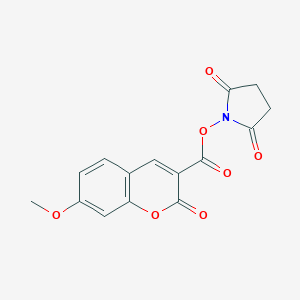

2,5-二氧代吡咯烷-1-基 7-甲氧基-2-氧代-2H-色满-3-羧酸酯

描述

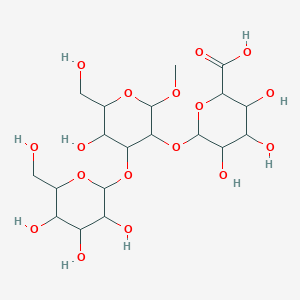

“2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C15H11NO7 . It is also known by other names such as “7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester” and "(2,5-dioxopyrrolidin-1-yl) 7-methoxy-2-oxochromene-3-carboxylate" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent yielded the respective amide derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidinone ring attached to a chromene ring via an ester linkage . The chromene ring is substituted with a methoxy group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.25 g/mol . Its InChI and SMILES strings, which provide a textual representation of its structure, are also available .科学研究应用

Fluorescent Labeling of Biomolecules

This compound is widely used for the fluorescent labeling of biomolecules, particularly peptides and proteins. The ester reacts with primary amine groups to form stable amide bonds, introducing a fluorescent tag that can be detected using specific wavelengths of light. This application is crucial in various assays and studies involving protein-protein interactions, enzyme activities, and cellular localization of biomolecules .

Analytical Chemistry

In analytical chemistry, 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester serves as a reference compound in the purification, separation, and analysis of coumarin compounds. Its distinct fluorescence properties allow for easy tracking and quantification during chromatographic processes .

Organic Synthesis

The compound finds application in organic synthesis, where it is used as a building block for more complex molecules. Its reactive succinimidyl group can be utilized to introduce various functional groups, aiding in the synthesis of diverse organic compounds .

Peptide Conjugation

It is particularly useful in peptide conjugation, where it is employed to attach fluorescent tags to peptides. This is often done to study peptide behavior, structure, and dynamics in solution or within cells .

Nucleotide Labeling

The compound is also used in nucleotide labeling, where it tags nucleic acids for fluorescence-based detection. This application is essential in genomics research, including DNA sequencing and gene expression analysis .

Cell Membrane Studies

Due to its ability to react with amino groups, this compound is used to label cell membranes. This application is significant in cell biology for tracking cell movement, cell-cell interaction, and membrane dynamics .

Neuroscience Research

In neuroscience, the compound is utilized for labeling neuropeptides. This allows for the visualization and study of neuropeptide distribution and function within the nervous system .

Environmental Testing

Lastly, 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is used in environmental testing. Its strong fluorescence can be leveraged to detect the presence of specific compounds in environmental samples, aiding in pollution monitoring and control .

未来方向

作用机制

Target of Action

It is known that the compound is used as a reagent to conjugate 7-methoxycoumarin-3-carboxylic acid to other molecules via amide chemistry .

Mode of Action

The compound “7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester” acts as a reagent that enables the conjugation of 7-Methoxycoumarin-3-carboxylic acid to other molecules through amide chemistry . This is achieved through a reaction with amines, where the succinimidyl ester part of the compound reacts with the amine to form an amide bond .

Pharmacokinetics

It is soluble in dmf, acetonitrile, and methanol, which may influence its bioavailability .

Result of Action

The result of the action of “7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester” is the formation of an amide bond with amines, leading to the conjugation of 7-Methoxycoumarin-3-carboxylic acid to other molecules . The exact molecular and cellular effects would depend on the specific molecules that it is conjugated to.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 7-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO7/c1-21-9-3-2-8-6-10(14(19)22-11(8)7-9)15(20)23-16-12(17)4-5-13(16)18/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQAALOXLOSYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375220 | |

| Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | |

CAS RN |

150321-92-9 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150321-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 7-methoxycoumarin-3-carboxylic acid N-succinimidyl ester (MCSE) a suitable fluorescent label for neuropeptides?

A1: MCSE is a useful fluorescent label for neuropeptides because it forms stable conjugates with these molecules and improves their detection capabilities. [] The research shows that MCSE reacts with the amine groups present in neuropeptides like Met-enkephalin, Leu-enkephalin, and neurotensin. This reaction results in labeled neuropeptides with a longer absorption and fluorescence wavelength compared to the native peptides. [] This shift in spectral properties is advantageous as it minimizes interference from background fluorescence often encountered in biological samples.

Q2: What analytical techniques were used to characterize the MCSE-labeled neuropeptides in the study?

A2: The researchers utilized two main analytical techniques: High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). [] HPLC enabled the separation and identification of the labeled neuropeptides based on their different retention times under specific gradient conditions. [] MALDI-TOF-MS analysis provided further confirmation by determining the molecular weight of the labeled products, verifying the successful conjugation of MCSE to the neuropeptides. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)

![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)